H3B-6545

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

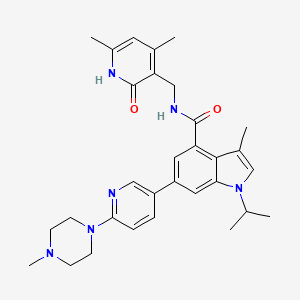

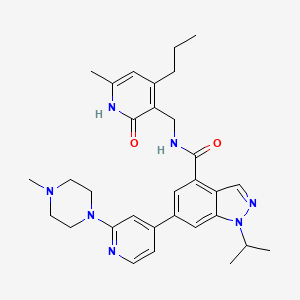

H3B-6545 is a first-in-class, orally available Selective ERα Covalent Antagonist (SERCA) that inactivates both wild-type and mutant ERα . It has been developed for the potential treatment of metastatic ER-positive, HER2-negative breast cancer .

Synthesis Analysis

This compound was developed using structure-based drug design approaches . Biophysical and biochemical analyses confirm the long residence time achieved by covalent binding .Molecular Structure Analysis

The chemical formula of this compound is C30H29F4N5O2. It has an exact mass of 567.23 and a molecular weight of 567.589 .Chemical Reactions Analysis

This compound inactivates both wild-type and mutant ERα by irreversibly engaging cysteine-530 . It maintains potency even in the context of ERα C530 mutations .Physical And Chemical Properties Analysis

This compound is a highly selective small molecule that potently antagonizes wild-type and mutant ERα in biochemical and cell-based assays . It has a terminal elimination half-life of 2.4 h in rats and 4.0 h in monkeys .Wissenschaftliche Forschungsanwendungen

Nonclinical Pharmacokinetics and In Vitro Metabolism

- Study Focus: Investigated the pharmacokinetics and metabolism of H3B-6545 in rat and monkey models. It highlighted the compound's terminal elimination half-life, bioavailability, plasma protein binding, and metabolic pathways, underscoring its potential as a breast cancer treatment (Rioux et al., 2018).

Metabolites Characterization Using Mass Spectrometry

- Study Focus: Characterized the metabolites of this compound in vitro and in vivo. This study identified 11 metabolites, including a glutathione adduct, providing crucial insights into the drug's metabolic pathways, which are important for understanding its mechanism of action (Zhang et al., 2019).

Relative Bioavailability in Different Formulations

- Study Focus: Explored the relative bioavailability of this compound in tablet versus capsule forms and its interaction with pantoprazole, a proton pump inhibitor. This study provides insights into the pharmacokinetics of this compound, which is crucial for optimizing its clinical use (Xiao et al., 2021).

Pharmacokinetics and Metabolism in Dog Plasma

- Study Focus: Focused on developing an assay for determining this compound in dog plasma, contributing to a better understanding of the drug's pharmacokinetics and metabolism in this model, which is essential for drug development (Ge et al., 2019).

Clinical Trials in Breast Cancer Treatment

- Study Focus: Detailed phase I dose escalation of this compound in women with ER-positive, HER2-negative breast cancer. This study offers insights into the safety, pharmacokinetics, pharmacodynamics, and early signs of anti-tumor activity of this compound in clinical settings (Hamilton et al., 2019).

Discovery and Development

- Study Focus: Described the discovery and development of this compound, highlighting its unique mode of inhibition and potency against both wild-type and mutant ERα in biochemical and cell-based assays. This research provides foundational knowledge about the drug's properties and potential therapeutic applications (Smith et al., 2017).

Combination Therapy Studies

- Study Focus: Investigated this compound in combination with palbociclib in women with metastatic ER+, HER2- breast cancer. This study provides evidence of the drug's potential in combination therapies and its safety profile (Johnston et al., 2022).

ctDNA Monitoring in Clinical Trials

- Study Focus: Explored the characterization and monitoring of ctDNA in a phase I study of this compound, demonstrating the relevance of ctDNA as a tool for monitoring the efficacy of the treatment (Rimkunas et al., 2019).

Preclinical Activity in Therapy-Resistant Breast Cancer

- Study Focus: Highlighted the preclinical activity of this compound in therapy-resistant breast cancer, supporting its development for the potential treatment of endocrine therapy–resistant ERα+ breast cancer (Furman et al., 2022).

Wirkmechanismus

Zukünftige Richtungen

The compelling preclinical activity of H3B-6545 supports its further development for the potential treatment of endocrine therapy–resistant ERα + breast cancer harboring wild-type or mutant ESR1 . Ongoing clinical studies are evaluating its potential to address current unmet medical needs in breast cancer either as a single agent or in combination with therapies such as palbociclib .

Eigenschaften

IUPAC Name |

(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F4N5O2/c1-39(2)27(40)9-6-14-35-15-16-41-26-13-11-22(19-36-26)28(21-10-12-25-23(17-21)29(31)38-37-25)24(18-30(32,33)34)20-7-4-3-5-8-20/h3-13,17,19,35H,14-16,18H2,1-2H3,(H,37,38)/b9-6+,28-24- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFTZIJTXCHJNE-HMOQVRKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C=CCNCCOC1=NC=C(C=C1)C(=C(CC(F)(F)F)C2=CC=CC=C2)C3=CC4=C(NN=C4C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)/C=C/CNCCOC1=NC=C(C=C1)/C(=C(/CC(F)(F)F)\C2=CC=CC=C2)/C3=CC4=C(NN=C4C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F4N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)

![N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine](/img/structure/B607837.png)

![3-[5-Chloranyl-6-[(1~{r})-1-(6-Methylpyridazin-3-Yl)ethoxy]-1,2-Benzoxazol-3-Yl]propanoic Acid](/img/structure/B607838.png)

![2-[(1-Benzyl-1h-Pyrazol-4-Yl)oxy]pyrido[3,4-D]pyrimidin-4(3h)-One](/img/structure/B607843.png)